methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate
Overview
Description
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is an organic compound with the molecular formula C₇H₈ClN₃O₄ It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the reaction of 4-chloro-5-methyl-3-nitro-1H-pyrazole with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid at reflux temperature.
Major Products Formed
Nucleophilic substitution: Various substituted pyrazole derivatives.
Reduction: Methyl (4-chloro-5-methyl-3-amino-1H-pyrazol-1-yl)acetate.
Ester hydrolysis: 4-chloro-5-methyl-3-nitro-1H-pyrazole-1-acetic acid.
Scientific Research Applications
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity. The ester group allows for modification and conjugation with other molecules, enhancing its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-chloro-3-nitro-1H-pyrazol-1-yl)acetate: Lacks the methyl group at the 5-position.
Methyl (4-chloro-5-methyl-1H-pyrazol-1-yl)acetate: Lacks the nitro group at the 3-position.
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)propionate: Has a propionate group instead of an acetate group.
Uniqueness
Methyl (4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetate is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O4/c1-4-6(8)7(11(13)14)9-10(4)3-5(12)15-2/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSYZMHCCKREQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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